Edaglitazone

Beschreibung

EDAGLITAZONE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

See also: Edaglitazone Sodium (active moiety of).

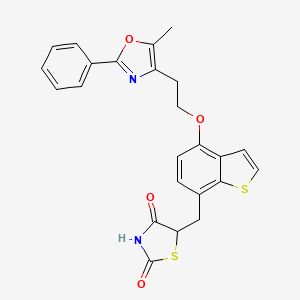

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S2/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAXAFNSRADSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870240 | |

| Record name | Edaglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213411-83-7, 892128-35-7, 892128-36-8 | |

| Record name | Edaglitazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213411837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edaglitazone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edaglitazone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edaglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edaglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDAGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GKF7V499B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EDAGLITAZONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59LQZ96XUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EDAGLITAZONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6GWW0LZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Edaglitazone as a PPARγ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edaglitazone is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. As a member of the thiazolidinedione (TZD) class of drugs, edaglitazone improves insulin sensitivity and is being investigated for its therapeutic potential in metabolic disorders. This technical guide provides a comprehensive overview of the molecular mechanism of action of edaglitazone, detailing its binding affinity to PPARγ, the subsequent signaling cascade, its effects on gene expression, and the experimental protocols used to elucidate these actions.

Introduction to Edaglitazone and PPARγ

Edaglitazone (also known as R 483 and BM 131258) is a second-generation thiazolidinedione that exhibits high affinity and selectivity for PPARγ. PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] There are three PPAR isoforms: PPARα, PPARβ/δ, and PPARγ. PPARγ is predominantly expressed in adipose tissue, but also found in other tissues such as the colon and immune cells.[2][3] It plays a crucial role in the regulation of glucose and lipid homeostasis.[4] Agonism of PPARγ by ligands like edaglitazone leads to a cascade of molecular events that ultimately modulate the expression of genes involved in insulin signaling, lipid storage, and inflammation.[5]

Molecular Mechanism of Action

The mechanism of action of edaglitazone as a PPARγ agonist can be broken down into several key steps: ligand binding, conformational change and co-factor recruitment, heterodimerization with Retinoid X Receptor (RXR), binding to Peroxisome Proliferator Response Elements (PPREs) in the DNA, and subsequent regulation of target gene transcription.

Ligand Binding and Receptor Activation

Edaglitazone binds to the ligand-binding domain (LBD) of PPARγ. This binding is characterized by a high affinity and selectivity for PPARγ over other PPAR isoforms. The binding of edaglitazone induces a conformational change in the PPARγ protein. This conformational shift is critical for the dissociation of corepressor proteins and the recruitment of coactivator proteins. Computational studies suggest that the thiazolidinedione head group of edaglitazone forms hydrogen bonds with residues in the "arm I" pocket of the PPARγ LBD, while its hydrophobic tail interacts with "arm II" or the entrance pocket, contributing to its strong binding affinity.

Heterodimerization and DNA Binding

Upon ligand binding and coactivator recruitment, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This PPARγ-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. The binding of the heterodimer to PPREs initiates the transcription of these genes.

Downstream Signaling and Gene Regulation

The activation of PPARγ by edaglitazone leads to the altered expression of a suite of genes involved in various metabolic processes. Key downstream effects include:

-

Enhanced Insulin Sensitivity: Edaglitazone promotes the expression of genes involved in insulin signaling, such as Glucose Transporter 4 (GLUT4), which facilitates glucose uptake into cells. It also upregulates the expression of adiponectin, an adipokine that enhances insulin sensitivity in peripheral tissues.

-

Adipogenesis and Lipid Metabolism: As a master regulator of adipogenesis, PPARγ activation by edaglitazone promotes the differentiation of pre-adipocytes into mature adipocytes. This leads to the increased expression of genes involved in lipid uptake and storage, such as Fatty Acid Binding Protein 4 (FABP4) and CD36.

-

Anti-inflammatory Effects: PPARγ activation can also exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of edaglitazone.

| Parameter | Receptor | Value | Reference |

| EC50 | PPARγ | 35.6 nM | |

| PPARα | 1053 nM |

Table 1: Potency and Selectivity of Edaglitazone.

| Target Gene | Effect of PPARγ Agonist | Tissue/Cell Type | Reference |

| Adiponectin | Upregulation | Adipose Tissue | |

| GLUT4 | Upregulation | Adipose Tissue | |

| FABP4 (aP2) | Upregulation | Adipose Tissue | |

| CD36 | Upregulation | Adipose Tissue | |

| Lipoprotein Lipase (LPL) | Upregulation | Adipose Tissue | |

| PEPCK | Upregulation | Adipose Tissue |

Table 2: Key Target Genes Regulated by PPARγ Agonists like Edaglitazone.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of edaglitazone.

Radioligand Binding Assay

This assay is used to determine the binding affinity of edaglitazone to the PPARγ receptor.

-

Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of edaglitazone for PPARγ.

-

Principle: This is a competitive binding assay where a radiolabeled ligand with known affinity for PPARγ competes with unlabeled edaglitazone for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the concentration of edaglitazone.

-

Methodology:

-

Receptor Preparation: Prepare membrane fractions from cells or tissues expressing PPARγ.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-rosiglitazone) and varying concentrations of unlabeled edaglitazone.

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the edaglitazone concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Coactivator Recruitment Assay (TR-FRET)

This assay measures the ability of edaglitazone to promote the interaction between PPARγ and a coactivator peptide.

-

Objective: To quantify the edaglitazone-dependent recruitment of a coactivator to the PPARγ LBD.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity between a donor fluorophore-labeled PPARγ LBD and an acceptor fluorophore-labeled coactivator peptide. Ligand binding induces a conformational change in the LBD that facilitates this interaction, resulting in a FRET signal.

-

Methodology:

-

Reagents: Use a commercially available kit containing a terbium-labeled anti-GST antibody (donor), a GST-tagged PPARγ LBD, and a fluorescein-labeled coactivator peptide (e.g., from PGC-1α or SRC1).

-

Reaction Setup: In a microplate, combine the GST-PPARγ LBD, the terbium-labeled antibody, the fluorescein-labeled coactivator peptide, and varying concentrations of edaglitazone.

-

Incubation: Incubate the mixture at room temperature to allow for binding to reach equilibrium.

-

Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot this ratio against the logarithm of the edaglitazone concentration to determine the EC50 value for coactivator recruitment.

-

Adipocyte Differentiation Assay

This assay assesses the biological activity of edaglitazone by measuring its ability to induce the differentiation of pre-adipocytes into mature adipocytes.

-

Objective: To evaluate the adipogenic potential of edaglitazone.

-

Principle: Pre-adipocyte cell lines (e.g., 3T3-L1) can be induced to differentiate into mature adipocytes, which are characterized by the accumulation of lipid droplets. The extent of differentiation can be quantified by staining these lipid droplets.

-

Methodology:

-

Cell Culture: Culture 3T3-L1 pre-adipocytes to confluence.

-

Induction of Differentiation: Induce differentiation by treating the cells with a differentiation medium containing insulin, dexamethasone, and IBMX, along with varying concentrations of edaglitazone.

-

Maturation: After the induction period, maintain the cells in a maturation medium containing insulin and the test compound for several days.

-

Staining: Fix the cells and stain the intracellular lipid droplets with Oil Red O.

-

Quantification: Elute the stain from the cells and measure its absorbance using a spectrophotometer to quantify the extent of lipid accumulation. Alternatively, visualize and count the number of differentiated cells using microscopy.

-

Visualizations

Signaling Pathway of Edaglitazone

References

- 1. pnas.org [pnas.org]

- 2. Frontiers | PPARγ Transcription Deficiency Exacerbates High-Fat Diet-Induced Adipocyte Hypertrophy and Insulin Resistance in Mice [frontiersin.org]

- 3. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diverse coactivator recruitment through differential PPARγ nuclear receptor agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Edaglitazone: A Technical Overview of its Chemical Structure and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaglitazone is a member of the thiazolidinedione (TZD) class of drugs, which are known for their insulin-sensitizing effects and have been a cornerstone in the management of type 2 diabetes. As a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, edaglitazone plays a crucial role in the regulation of glucose and lipid metabolism. This technical guide provides a detailed overview of the chemical structure of edaglitazone and explores the general synthetic pathways employed for the preparation of thiazolidinedione derivatives, offering insights into the potential manufacturing processes for this compound.

Chemical Structure of Edaglitazone

Edaglitazone is a complex organic molecule featuring a central thiazolidinedione ring system linked to a substituted benzothiophene moiety via an ethoxy bridge.

IUPAC Name: 5-({4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl}methyl)-1,3-thiazolidine-2,4-dione[1]

Molecular Formula: C24H20N2O4S2[1]

Molecular Weight: 464.56 g/mol [1]

Caption: Chemical structure of Edaglitazone.

General Synthesis Pathways for Thiazolidinediones

A generalized synthetic scheme for thiazolidinedione derivatives, which is applicable to the synthesis of compounds like edaglitazone, is outlined below. This pathway involves the reaction of an aldehyde with 2,4-thiazolidinedione, followed by the reduction of the resulting benzylidene intermediate.

Caption: Generalized synthesis pathway for thiazolidinedione derivatives.

Key Experimental Steps and Data

The synthesis of thiazolidinedione derivatives generally follows two key steps as depicted in the pathway above. The following table summarizes the common reactions and reagents used in these steps, based on analogous syntheses described in various patents.

| Step | Reaction Type | Key Reagents & Conditions | Purpose |

| 1 | Knoevenagel Condensation | A substituted benzaldehyde, 2,4-thiazolidinedione, and a basic catalyst (e.g., piperidine, sodium acetate) in a suitable solvent (e.g., ethanol, toluene) with heating. | Formation of the 5-benzylidene-2,4-thiazolidinedione intermediate. |

| 2 | Reduction | The benzylidene intermediate and a reducing agent. Common methods include catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) or chemical reduction (e.g., sodium borohydride). | Reduction of the exocyclic double bond to yield the final saturated thiazolidinedione derivative. |

Note on Quantitative Data and Specific Protocols: It is important to note that while the general synthetic approach is well-established, specific quantitative data such as reaction yields, precise reagent quantities, and detailed work-up procedures for edaglitazone are proprietary and not publicly available. The development of a specific synthesis protocol would require extensive laboratory optimization of reaction conditions, purification methods, and analytical characterization.

Conclusion

Edaglitazone's chemical architecture, centered around the thiazolidinedione pharmacophore, is key to its therapeutic activity. While the precise, industrial-scale synthesis of edaglitazone remains proprietary, an understanding of the general synthetic pathways for this class of compounds provides a solid foundation for researchers and drug development professionals. The Knoevenagel condensation followed by reduction represents a robust and versatile method for the construction of the core thiazolidinedione structure and the introduction of the necessary side chains to achieve the final active pharmaceutical ingredient. Further research into novel synthetic routes could lead to more efficient and cost-effective production methods for this important class of antidiabetic agents.

References

The Biological Activity and Pharmacology of Edaglitazone: A Technical Overview

Edaglitazone is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. As a member of the thiazolidinedione (TZD) class of drugs, Edaglitazone has been investigated for its potential therapeutic applications, primarily in the context of type 2 diabetes mellitus due to its insulin-sensitizing effects. This technical guide provides an in-depth overview of the biological activity and pharmacology of Edaglitazone, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action

Edaglitazone exerts its pharmacological effects by selectively binding to and activating PPARγ.[1][2] PPARγ is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in various metabolic processes, including glucose and lipid metabolism, leading to an overall improvement in insulin sensitivity. The binding of Edaglitazone to PPARγ induces a conformational change in the receptor, which facilitates the dissociation of corepressors and the recruitment of coactivators, ultimately leading to the transcription of target genes.

Biological and Pharmacological Activities

Antidiabetic and Anti-hyperglycemic Activity

The primary pharmacological effect of Edaglitazone is its ability to enhance insulin sensitivity. In preclinical studies involving obese rats, daily oral administration of Edaglitazone at a dose of 4.4 mg/kg for 10 days was shown to improve insulin sensitivity. This is achieved through the PPARγ-mediated regulation of genes that influence glucose uptake and utilization in peripheral tissues such as adipose tissue and skeletal muscle.

Antiplatelet Activity

Beyond its metabolic effects, Edaglitazone has also demonstrated antiplatelet activity. Studies have shown that Edaglitazone can inhibit collagen-induced platelet aggregation in a concentration-dependent manner, with effective concentrations ranging from 3-16 μM. This antiplatelet effect is attributed to its ability to increase intraplatelet levels of cyclic AMP (cAMP) and prevent the collagen-induced decrease in intraplatelet PPARγ levels.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data regarding the in vitro activity of Edaglitazone.

| Parameter | Receptor | Value (nM) |

| EC50 | PPARγ | 35.6 |

| EC50 | PPARα | 1053 |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Key Signaling Pathway

The signaling cascade initiated by Edaglitazone binding to PPARγ is crucial for its therapeutic effects. The following diagram illustrates this pathway.

Experimental Methodologies

The characterization of Edaglitazone's pharmacological profile involves a variety of in vitro and in vivo experimental protocols. Below are descriptions of key methodologies.

PPARγ Binding and Activation Assays

To determine the binding affinity and functional activation of PPARγ by Edaglitazone, competitive ligand binding assays and reporter gene assays are commonly employed.

-

Ligand Binding Assays: These assays typically use a radiolabeled known PPARγ ligand and measure the ability of Edaglitazone to displace it from the receptor's ligand-binding domain. The concentration at which Edaglitazone displaces 50% of the radiolabeled ligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

-

Reporter Gene Assays: In these cellular assays, cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a PPRE sequence upstream of a reporter gene (e.g., luciferase). The cells are then treated with varying concentrations of Edaglitazone, and the activation of the reporter gene is measured by quantifying the reporter protein's activity (e.g., luminescence). The EC50 value is determined from the dose-response curve.

In Vitro Platelet Aggregation Assay

The antiplatelet activity of Edaglitazone can be assessed using platelet-rich plasma (PRP).

-

PRP Preparation: Whole blood is collected from healthy donors and centrifuged at a low speed to obtain PRP.

-

Aggregation Measurement: The PRP is placed in an aggregometer, and a platelet-aggregating agent, such as collagen, is added.

-

Treatment: In test samples, the PRP is pre-incubated with different concentrations of Edaglitazone before the addition of the aggregating agent.

-

Analysis: The change in light transmittance through the PRP suspension is measured over time to quantify the extent of platelet aggregation. Inhibition of aggregation by Edaglitazone is then calculated relative to a control.

In Vitro Glucose Uptake Assay in Adipocytes

A common method to assess the insulin-sensitizing effect of compounds like Edaglitazone is to measure glucose uptake in cultured adipocytes (e.g., 3T3-L1 cells).

The following diagram outlines a typical workflow for such an assay.

Gene Expression Analysis

To understand the molecular mechanisms underlying Edaglitazone's effects, changes in the expression of PPARγ target genes can be analyzed using quantitative real-time polymerase chain reaction (qRT-PCR) or microarray analysis.

-

Cell/Tissue Treatment: Cells or tissues are treated with Edaglitazone for a specific duration.

-

RNA Extraction: Total RNA is isolated from the treated and control samples.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR/Microarray: The cDNA is then used as a template for qRT-PCR with primers specific for target genes (e.g., those involved in glucose and lipid metabolism) or hybridized to a microarray chip to assess genome-wide changes in gene expression.

-

Data Analysis: The relative expression levels of target genes are calculated and compared between the Edaglitazone-treated and control groups.

Conclusion

Edaglitazone is a potent and selective PPARγ agonist with significant potential in the management of metabolic disorders, particularly type 2 diabetes. Its mechanism of action, centered on the activation of the PPARγ signaling pathway, leads to beneficial effects on insulin sensitivity and glucose homeostasis. Furthermore, its antiplatelet activity suggests a broader pharmacological profile that may have implications for cardiovascular health. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Edaglitazone and other PPARγ modulators in drug discovery and development.

References

- 1. Study of the interactions between Edaglitazone and Ciglitazone with PPARγ and their antiplatelet profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. academic.oup.com [academic.oup.com]

- 4. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Preclinical Development of Edaglitazone (BM 13.1258): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edaglitazone (BM 13.1258) is a potent and selective second-generation thiazolidinedione (TZD) that emerged from research efforts to identify novel insulin-sensitizing agents for the treatment of type 2 diabetes. As a high-affinity agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), Edaglitazone modulates the transcription of numerous genes involved in glucose and lipid metabolism. This document provides an in-depth technical guide on the discovery and preclinical development of Edaglitazone, detailing its mechanism of action, key in vitro and in vivo experimental findings, and the methodologies employed in its initial evaluation. All quantitative data are summarized in structured tables, and key processes are visualized through signaling pathway and experimental workflow diagrams.

Introduction

The thiazolidinedione class of drugs revolutionized the management of type 2 diabetes by targeting the underlying pathophysiology of insulin resistance. Edaglitazone was developed as a potent and highly selective agonist for PPARγ, a nuclear receptor that acts as a master regulator of adipogenesis and is centrally involved in the control of glucose and lipid homeostasis. Activation of PPARγ by a ligand like Edaglitazone leads to a conformational change in the receptor, promoting its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression. This technical guide synthesizes the available preclinical data on Edaglitazone, offering a detailed look at the scientific foundation for its development.

Mechanism of Action: PPARγ Agonism

Edaglitazone's primary mechanism of action is its potent and selective agonism of PPARγ.[1] The binding of Edaglitazone to the ligand-binding pocket of PPARγ induces a conformational change that facilitates the recruitment of coactivator proteins and the subsequent transcription of genes involved in insulin signaling, glucose transport, and lipid metabolism.

Signaling Pathway

The signaling cascade initiated by Edaglitazone binding to PPARγ is depicted below.

References

Edaglitazone's Role in Regulating Glucose and Lipid Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Edaglitazone is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid homeostasis. As a member of the thiazolidinedione (TZD) class of drugs, edaglitazone enhances insulin sensitivity and modulates the expression of a suite of genes involved in metabolic control. This document provides a detailed overview of the molecular mechanism of edaglitazone, its quantifiable effects on metabolic parameters, and the key experimental protocols used to characterize its activity.

Core Mechanism of Action: PPARγ Activation

Edaglitazone exerts its therapeutic effects by binding to and activating PPARγ. PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1][2] This binding event recruits co-activator proteins and initiates the transcription of genes that play critical roles in insulin signaling, adipogenesis, lipid metabolism, and inflammation.[1][3]

The primary tissues of action for PPARγ agonists are adipose tissue, where the receptor is most abundantly expressed, as well as skeletal muscle and the liver.[1] By modulating gene expression in these tissues, edaglitazone and other TZDs improve the body's response to insulin, leading to enhanced glucose uptake and utilization and favorable alterations in lipid profiles.

Signaling Pathway

The activation of PPARγ by edaglitazone initiates a cascade of molecular events leading to a change in the transcription of target genes. This process is fundamental to its role as an insulin-sensitizing agent.

Caption: Edaglitazone binds to PPARγ, which dimerizes with RXR to regulate gene transcription.

Quantitative Effects on Metabolic Parameters

Edaglitazone is a highly potent and selective PPARγ agonist. Its binding affinity and efficacy are significantly higher for PPARγ compared to other PPAR isoforms, which contributes to its specific metabolic effects. The tables below summarize key quantitative data for edaglitazone and provide representative data from closely related TZD compounds to illustrate the expected therapeutic outcomes.

Table 1: In Vitro Activity of Edaglitazone

| Parameter | Receptor | Value | Description |

| EC₅₀ | PPARγ | 35.6 nM | The concentration of edaglitazone required to elicit a half-maximal response in a cofactor recruitment assay, indicating high potency. |

| EC₅₀ | PPARα | 1053 nM | Demonstrates ~30-fold selectivity for PPARγ over PPARα, minimizing off-target effects associated with PPARα activation. |

Table 2: Representative Effects of PPARγ Agonists in Preclinical Models

Data from studies using obese Zucker (fa/fa) rats, a key model of insulin resistance and dyslipidemia.

| Parameter | Treatment | Change from Obese Control | Animal Model |

| Plasma Glucose | Rosiglitazone | ▼ Decrease from ~34 mmol/L to ~6 mmol/L over 6 weeks | Zucker Diabetic Fatty (ZDF) Rat |

| Plasma Insulin | Pioglitazone | ▼ Significant Decrease | Zucker Diabetic Fatty (ZDF) Rat |

| Hepatic TG Secretion | Tesaglitazar | ▼ 47% | Obese Zucker Rat |

| Plasma TG Clearance | Tesaglitazar | ▲ 490% | Obese Zucker Rat |

| β-cell Mass | Rosiglitazone | Prevents 51% loss observed in controls | Zucker Diabetic Fatty (ZDF) Rat |

Table 3: Representative Effects of PPARγ Agonists in Human Clinical Trials

| Parameter | Drug (Dosage) | Change from Baseline/Placebo | Study Population |

| HbA1c | Pioglitazone | ▼ Significant reduction (~0.9-1.6%) | Type 2 Diabetes (T2D) |

| Fasting Plasma Glucose | Pioglitazone | ▼ Significant reduction | T2D & Metabolic Syndrome |

| Triglycerides (TG) | Pioglitazone (45mg) | ▼ ~10-13% decrease vs. metformin/sulfonylurea | Type 2 Diabetes |

| Pioglitazone | ▼ Significant reduction | Type 2 Diabetes | |

| HDL Cholesterol | Pioglitazone (45mg) | ▲ ~9-18% increase vs. metformin/sulfonylurea | Type 2 Diabetes |

| Pioglitazone | ▲ Significant increase | Type 2 Diabetes | |

| Insulin Sensitivity | Pioglitazone (45mg) | ▲ 65% increase (HOMA) | Impaired Glucose Tolerance |

Key Experimental Protocols

Characterizing the activity of a PPARγ agonist like edaglitazone involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for three core assays.

Protocol: PPARγ Competitive Binding Assay (TR-FRET)

This assay quantifies the ability of a test compound (e.g., edaglitazone) to displace a fluorescently labeled ligand from the PPARγ ligand-binding domain (LBD).

-

Reagent Preparation :

-

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA).

-

Reconstitute human PPARγ-LBD (tagged with GST) and a terbium (Tb)-labeled anti-GST antibody.

-

Prepare a fluorescent pan-PPAR ligand (tracer, e.g., Fluormone™ Pan-PPAR Green).

-

Prepare a serial dilution of edaglitazone and a known agonist (e.g., rosiglitazone) in DMSO, then dilute further in assay buffer.

-

-

Assay Procedure (384-well plate) :

-

Add 2 µL of the serially diluted edaglitazone, control compound, or DMSO vehicle to the appropriate wells.

-

Prepare a master mix of the fluorescent tracer and add 8 µL to each well.

-

Prepare a master mix of the PPARγ-LBD and Tb-anti-GST antibody and add 10 µL to each well.

-

Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition :

-

Read the plate on a TR-FRET-compatible plate reader, exciting at ~340 nm.

-

Measure emission at two wavelengths: ~495 nm (terbium emission) and ~520 nm (tracer emission).

-

-

Data Analysis :

-

Calculate the 520/495 nm emission ratio for each well.

-

Displacement of the tracer by edaglitazone results in a loss of FRET and a decrease in the emission ratio.

-

Plot the emission ratio against the log of the edaglitazone concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol: 2-Deoxyglucose (2-DG) Uptake Assay in 3T3-L1 Adipocytes

This assay measures the rate of glucose transport into insulin-sensitive cells, a key functional outcome of enhanced insulin signaling.

-

Cell Culture and Differentiation :

-

Culture 3T3-L1 preadipocytes in DMEM with 10% Fetal Bovine Serum (FBS).

-

Two days post-confluence, induce differentiation by switching to DMEM/10% FBS containing 0.83 µM insulin, 0.25 µM dexamethasone, and 0.25 mM IBMX for 48 hours.

-

Maintain cells in DMEM/10% FBS with 0.83 µM insulin for another 48 hours, then switch to DMEM/10% FBS for an additional 3-5 days until mature adipocytes with visible lipid droplets form.

-

-

Assay Procedure :

-

Seed mature 3T3-L1 adipocytes into a 96-well plate.

-

Serum-starve the cells for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

-

Treat cells with various concentrations of edaglitazone for a predetermined time (e.g., 24 hours).

-

Wash cells with KRH buffer and then stimulate with a sub-maximal concentration of insulin (e.g., 10 nM) for 30 minutes at 37°C.

-

Initiate glucose uptake by adding 1 mM 2-deoxyglucose (containing a trace amount of [³H]-2-DG for the radiometric method or unlabeled for photometric/luminescent kits) and incubate for 10-15 minutes.

-

Stop the reaction by washing the cells rapidly with ice-cold PBS.

-

-

Quantification :

-

Lyse the cells with 0.1 M NaOH or a lysis buffer provided by a commercial kit.

-

Radiometric Method : Measure the radioactivity of the cell lysate using liquid scintillation counting.

-

Photometric/Luminescent Method : The accumulated 2-deoxyglucose-6-phosphate (2-DG6P) is enzymatically processed to generate NADPH, which is then detected by a colorimetric or luminescent probe. Read the signal on a plate reader.

-

-

Data Analysis :

-

Normalize the signal to the total protein content in each well.

-

Calculate the fold-change in glucose uptake relative to the untreated (basal) or insulin-only controls.

-

Protocol: Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method quantifies the change in mRNA levels of PPARγ target genes following treatment with edaglitazone.

-

Cell Treatment and RNA Extraction :

-

Culture and treat a relevant cell line (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) with edaglitazone for a specified time (e.g., 6, 12, or 24 hours).

-

Harvest the cells and extract total RNA using a TRIzol-based method or a commercial column-based kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

-

-

cDNA Synthesis :

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random hexamer primers.

-

-

qPCR Reaction Setup :

-

Prepare a qPCR master mix in a 384-well optical plate. For each sample, the reaction (10-20 µL final volume) should contain:

-

Template cDNA (e.g., 25 ng)

-

1X SYBR® Green PCR Master Mix

-

Forward and reverse primers for target genes (e.g., AdipoQ (Adiponectin), FABP4, GLUT4 (SLC2A4), LPL) and a housekeeping gene (e.g., GAPDH, ACTB). Primer concentration is typically 150-300 nM.

-

-

Run each sample in triplicate.

-

-

Thermocycling and Data Acquisition :

-

Perform the qPCR on a real-time PCR system with the following typical conditions:

-

Initial Denaturation: 95°C for 10 min.

-

40 Cycles: 95°C for 15 sec, 60°C for 60 sec.

-

Melt Curve Analysis: To verify the specificity of the amplified product.

-

-

-

Data Analysis :

-

Determine the cycle threshold (Ct) for each gene in each sample.

-

Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

-

Calculate the relative change in gene expression compared to a control group (e.g., vehicle-treated cells) using the ΔΔCt method (Fold Change = 2-ΔΔCt).

-

Visualizing Workflows and Relationships

Experimental Workflow for Agonist Characterization

This diagram outlines the logical progression of experiments used to characterize a novel PPARγ agonist like edaglitazone, from initial screening to in vivo validation.

Caption: A typical workflow for evaluating a PPARγ agonist from in vitro to in vivo studies.

Logical Relationship: From Molecular Action to Physiological Effect

This diagram illustrates the cause-and-effect relationships that link the molecular activation of PPARγ by edaglitazone to the systemic improvements in glucose and lipid metabolism.

Caption: How PPARγ activation by edaglitazone leads to improved metabolic health.

References

Unveiling the Molecular Crossroads: A Technical Guide to the Primary Targets of Edaglitazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edaglitazone, a member of the thiazolidolidinedione (TZD) class of compounds, has demonstrated significant potential in modulating metabolic and inflammatory pathways. This technical guide provides an in-depth exploration of the primary molecular targets of Edaglitazone, focusing on its interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Through a comprehensive review of binding affinity, receptor activation, and downstream signaling, this document elucidates the core mechanisms underpinning Edaglitazone's pharmacological effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Primary Molecular Target: Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)

The principal molecular target of Edaglitazone is the nuclear receptor, Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Edaglitazone acts as a potent and selective agonist for PPARγ. This interaction is the cornerstone of its therapeutic effects, primarily influencing glucose and lipid metabolism, as well as inflammatory responses.

Binding Affinity and Potency

Edaglitazone exhibits high-affinity binding to the ligand-binding domain (LBD) of PPARγ. This interaction initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent modulation of target gene expression.

Table 1: Quantitative Pharmacological Data for Edaglitazone

| Parameter | Receptor | Value | Assay Type |

| EC50 | Human PPARγ | 35.6 nM[1] | Cofactor Recruitment Assay[1] |

| EC50 | Human PPARα | 1053 nM[1] | Cofactor Recruitment Assay[1] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.

The data clearly indicates Edaglitazone's high potency for PPARγ and its selectivity over PPARα, another member of the PPAR family.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize the interaction of Edaglitazone with its primary molecular target.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay is employed to determine the binding affinity of Edaglitazone to PPARγ.

Objective: To quantify the binding affinity (IC50) of Edaglitazone to the PPARγ ligand-binding domain (LBD).

Principle: The assay is based on the competition between a fluorescently labeled tracer ligand and an unlabeled test compound (Edaglitazone) for binding to the GST-tagged PPARγ-LBD. A terbium-labeled anti-GST antibody serves as the FRET donor, and the fluorescent tracer as the FRET acceptor. Displacement of the tracer by the test compound leads to a decrease in the FRET signal.[2]

Materials:

-

GST-tagged human PPARγ-LBD

-

LanthaScreen™ Tb-anti-GST Antibody (Invitrogen)

-

Fluorescent tracer ligand (e.g., a fluorescently labeled known PPARγ agonist)

-

Edaglitazone

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)

-

384-well microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of Edaglitazone in assay buffer.

-

In a 384-well plate, add the following components in order:

-

Assay buffer

-

Edaglitazone or vehicle control

-

A pre-mixed solution of GST-PPARγ-LBD and the fluorescent tracer

-

A pre-mixed solution of Tb-anti-GST antibody

-

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).

-

Calculate the ratio of the acceptor and donor emission signals.

-

Plot the emission ratio against the logarithm of the Edaglitazone concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PPARγ Reporter Gene Assay

This cell-based assay measures the functional activity of Edaglitazone as a PPARγ agonist.

Objective: To determine the potency (EC50) of Edaglitazone in activating PPARγ-mediated gene transcription.

Principle: Cells are co-transfected with two plasmids: one expressing the PPARγ receptor and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). Activation of PPARγ by Edaglitazone leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Expression plasmid for human PPARγ

-

Reporter plasmid containing a PPRE-driven luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

Edaglitazone

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of Edaglitazone or vehicle control.

-

Incubate the cells for another 18-24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the logarithm of the Edaglitazone concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

AlphaScreen™ Coactivator Recruitment Assay

This assay measures the ability of Edaglitazone to promote the interaction between PPARγ and a coactivator peptide.

Objective: To quantify the potency (EC50) of Edaglitazone in inducing the recruitment of a coactivator to the PPARγ-LBD.

Principle: The assay utilizes donor and acceptor beads. The GST-tagged PPARγ-LBD is captured by streptavidin-coated donor beads via a biotinylated anti-GST antibody. A biotinylated coactivator peptide is captured by streptavidin-coated acceptor beads. In the presence of an agonist like Edaglitazone, the coactivator peptide binds to the PPARγ-LBD, bringing the donor and acceptor beads into proximity. Excitation of the donor beads generates singlet oxygen, which diffuses to the acceptor beads, resulting in a chemiluminescent signal.

Materials:

-

GST-tagged human PPARγ-LBD

-

Biotinylated anti-GST antibody

-

Biotinylated coactivator peptide (e.g., from SRC-1 or PGC-1α)

-

Streptavidin-coated donor beads (PerkinElmer)

-

Streptavidin-coated acceptor beads (PerkinElmer)

-

Edaglitazone

-

Assay buffer

-

384-well microplates

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare serial dilutions of Edaglitazone in assay buffer.

-

In a 384-well plate, add the following components:

-

Edaglitazone or vehicle control

-

A pre-mixed solution of GST-PPARγ-LBD and biotinylated anti-GST antibody

-

A pre-mixed solution of biotinylated coactivator peptide and streptavidin-coated acceptor beads

-

-

Incubate for 1 hour at room temperature.

-

Add streptavidin-coated donor beads.

-

Incubate for another 1-2 hours at room temperature in the dark.

-

Measure the AlphaScreen signal using a compatible plate reader.

-

Plot the signal against the logarithm of the Edaglitazone concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway of Edaglitazone

Upon binding to PPARγ, Edaglitazone initiates a cascade of molecular events that ultimately alter the expression of target genes.

Pathway Description:

-

Ligand Binding: Edaglitazone enters the cell and binds to the ligand-binding domain of PPARγ, which is typically located in the cytoplasm or nucleus in an inactive state, often associated with co-repressor proteins.

-

Conformational Change and Co-repressor Dissociation: The binding of Edaglitazone induces a conformational change in PPARγ, leading to the dissociation of co-repressor molecules.

-

Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

-

Co-activator Recruitment: The PPARγ-RXR heterodimer recruits a complex of co-activator proteins.

-

DNA Binding: This entire complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the complex to PPREs initiates the transcription of target genes involved in adipogenesis, glucose uptake (e.g., GLUT4), and lipid metabolism (e.g., adiponectin).

-

Anti-inflammatory Effects: In addition to direct gene activation, PPARγ activation by Edaglitazone can also exert anti-inflammatory effects through a process called transrepression. This involves the interference with other signaling pathways, such as the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.

Conclusion

Edaglitazone's primary molecular target is unequivocally PPARγ. Its high potency and selectivity as a PPARγ agonist drive its significant effects on metabolic and inflammatory processes. The experimental protocols and signaling pathway outlined in this guide provide a robust framework for researchers to further investigate the nuanced mechanisms of Edaglitazone and to explore its therapeutic potential in a variety of disease contexts. The provided quantitative data and detailed methodologies are intended to support the rigorous scientific inquiry necessary for advancing drug development in this field.

References

The Impact of Edaglitazone on Target Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edaglitazone, a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), plays a crucial role in the regulation of gene expression, particularly in tissues vital for glucose and lipid homeostasis. By binding to and activating PPARγ, Edaglitazone initiates a cascade of molecular events that culminate in the altered transcription of a suite of target genes. This modulation of gene expression is central to its therapeutic effects, including improved insulin sensitivity. This technical guide provides an in-depth exploration of the mechanisms by which Edaglitazone influences the transcription of its target genes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Core Mechanism of Action: Edaglitazone and PPARγ-Mediated Transcription

Edaglitazone exerts its effects by functioning as a high-affinity ligand for PPARγ, a nuclear receptor that acts as a ligand-activated transcription factor. The binding of Edaglitazone to the Ligand-Binding Domain (LBD) of PPARγ induces a conformational change in the receptor. This alteration promotes the recruitment of coactivator proteins and the dissociation of corepressors.

The activated Edaglitazone-PPARγ complex then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), which are located in the promoter regions of target genes. The binding of the PPARγ-RXR heterodimer to PPREs, along with the recruited coactivators, initiates or enhances the transcription of these genes, leading to an increase in their corresponding mRNA and protein levels. Conversely, for some genes, PPARγ activation can lead to transcriptional repression through various mechanisms, including competition for coactivators with other transcription factors.

Quantitative Effects of Thiazolidinediones on Target Gene Expression

While specific quantitative data for Edaglitazone is not extensively available in publicly accessible literature, the effects of other well-studied thiazolidinediones (TZDs) like Rosiglitazone and Pioglitazone provide a strong indication of the anticipated impact of Edaglitazone on target gene transcription. The following tables summarize the quantitative changes in mRNA expression of key PPARγ target genes following treatment with these agonists in various cellular and in vivo models.

Table 1: Upregulation of Target Gene Expression by Thiazolidinediones

| Gene | Drug | Cell/Tissue Type | Fold Change in mRNA Expression | Reference |

| c-Cbl-associated protein (CAP) | Rosiglitazone | 3T3-L1 adipocytes | Dose-dependent increase (EC50 ≈ 50-100 nM) | [1] |

| Phosphoenolpyruvate carboxykinase (PEPCK-C) | Pioglitazone | Subcutaneous fat (Type 2 diabetic patients) | Increased (P < 0.01) | [2] |

| Glycerol-3-phosphate dehydrogenase (GPDH) | Pioglitazone | Subcutaneous fat (Type 2 diabetic patients) | Increased (P < 0.01) | [2] |

| Lipoprotein lipase (LPL) | Pioglitazone | Subcutaneous fat (Type 2 diabetic patients) | Higher (P < 0.01) | [2] |

| Acetyl-CoA synthetase (ACS) | Pioglitazone | Subcutaneous fat (Type 2 diabetic patients) | Higher (P < 0.01) | [2] |

| Glucose Transporter Type 4 (GLUT4) | Pioglitazone | 3T3-F442A cells | > 5-fold increase | |

| PPARγ | Troglitazone | 3T3-L1 adipocytes | 1.9-fold increase |

Table 2: Regulation of Adiponectin Gene Expression by Thiazolidinediones

Note: The regulation of adiponectin by TZDs is complex, with evidence suggesting both transcriptional and post-transcriptional mechanisms.

| Observation | Drug | Cell/Tissue Type | Finding | Reference |

| Increased Adiponectin Secretion | Pioglitazone | Human adipose tissue explants | 2-fold increase in secretion | |

| No Change in mRNA Expression | Pioglitazone | Human adipose tissue | No significant change in adiponectin mRNA | |

| Increased Adiponectin Translation | Pioglitazone | Rat adipocytes | > 60% increase in adiponectin synthesis without change in mRNA |

Detailed Experimental Protocols

To investigate the effects of Edaglitazone on target gene transcription, several key experimental methodologies are employed. These protocols provide a framework for researchers to quantitatively assess changes in gene expression and protein-DNA interactions.

Quantitative Real-Time Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

This protocol details the steps to quantify the relative changes in mRNA levels of target genes in response to Edaglitazone treatment.

-

Cell Culture and Treatment:

-

Culture an appropriate cell line (e.g., 3T3-L1 preadipocytes, differentiated adipocytes, or a relevant human cell line) in standard growth medium.

-

Seed cells in multi-well plates and allow them to adhere and reach the desired confluency.

-

Treat the cells with various concentrations of Edaglitazone (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

-

-

RNA Isolation:

-

Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.

-

Isolate total RNA using a silica-based column purification kit or a phenol-chloroform extraction method.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis to check for intact ribosomal RNA bands.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand complementary DNA (cDNA) from the isolated total RNA using a reverse transcriptase enzyme.

-

Use a mix of oligo(dT) and random hexamer primers to ensure comprehensive reverse transcription of all mRNA species.

-

Include a no-reverse transcriptase control to check for genomic DNA contamination.

-

-

Real-Time PCR Amplification:

-

Prepare a reaction mixture containing:

-

cDNA template

-

Forward and reverse primers specific for the target gene and a reference (housekeeping) gene (e.g., GAPDH, ACTB).

-

A fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green) or a target-specific fluorescent probe (e.g., TaqMan probe).

-

DNA polymerase and dNTPs.

-

-

Perform the qPCR reaction in a real-time PCR instrument with the following cycling conditions:

-

Initial denaturation (e.g., 95°C for 10 minutes).

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds).

-

Annealing/Extension (e.g., 60°C for 60 seconds).

-

-

-

Include a melt curve analysis at the end of the run (for SYBR Green chemistry) to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample and gene.

-

Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method, where ΔΔCt = ΔCttreated - ΔCtvehicle.

-

Chromatin Immunoprecipitation (ChIP) Assay for PPARγ Binding

This protocol outlines the procedure to determine if Edaglitazone treatment leads to the binding of PPARγ to the promoter regions of specific target genes.

-

Cell Culture and Cross-linking:

-

Culture cells and treat with Edaglitazone or vehicle as described in the qPCR protocol.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash the cells with ice-cold PBS and harvest them.

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and lyse them to release the chromatin.

-

Shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G-agarose or magnetic beads to reduce non-specific binding.

-

Incubate a portion of the sheared chromatin with an antibody specific for PPARγ overnight at 4°C with rotation.

-

As a negative control, use a non-specific IgG antibody.

-

Add protein A/G beads to the antibody-chromatin mixture to precipitate the immune complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

-

Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating the eluted samples at 65°C for several hours in the presence of a high salt concentration.

-

Treat the samples with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

-

Analysis by qPCR or Sequencing:

-

ChIP-qPCR: Quantify the amount of a specific DNA sequence (e.g., a PPRE in a target gene promoter) in the immunoprecipitated DNA using qPCR with primers flanking the putative binding site.

-

ChIP-seq: Prepare a DNA library from the immunoprecipitated DNA and perform high-throughput sequencing to identify all PPARγ binding sites across the genome.

-

Luciferase Reporter Assay for PPRE Activity

This protocol is used to measure the ability of Edaglitazone to activate transcription from a PPRE-containing promoter.

-

Plasmid Constructs:

-

A reporter plasmid containing a luciferase gene driven by a minimal promoter and one or more copies of a PPRE sequence.

-

An expression plasmid for human PPARγ.

-

A control plasmid expressing a different reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter, for normalization of transfection efficiency.

-

-

Cell Culture and Transfection:

-

Seed a suitable cell line (e.g., HEK293T, COS-7) in a multi-well plate.

-

Cotransfect the cells with the PPRE-luciferase reporter plasmid, the PPARγ expression plasmid, and the control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Edaglitazone or a vehicle control.

-

Incubate the cells for another 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for variations in transfection efficiency.

-

Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of the Edaglitazone-treated samples by that of the vehicle-treated samples.

-

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway, experimental workflows, and logical relationships involved in Edaglitazone's effect on gene transcription.

Signaling Pathway of Edaglitazone Action

Caption: Signaling pathway of Edaglitazone-mediated gene transcription.

Experimental Workflow for qPCR

Caption: Workflow for quantitative real-time PCR (qPCR) analysis.

Logical Relationship in ChIP Assay

Caption: Logical framework of a Chromatin Immunoprecipitation (ChIP) experiment.

Conclusion

Edaglitazone, through its potent and selective agonism of PPARγ, orchestrates a complex program of gene expression that underpins its therapeutic efficacy. The activation of PPARγ and subsequent transcriptional regulation of target genes involved in glucose uptake, lipid metabolism, and insulin signaling are central to its mechanism of action. The experimental protocols detailed herein provide a robust framework for the continued investigation of Edaglitazone's effects and the discovery of novel PPARγ target genes. Further research focusing on generating specific quantitative data for Edaglitazone will be invaluable in fully elucidating its molecular pharmacology and optimizing its clinical application.

References

The Pharmacological Profile of Edaglitazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaglitazone is a potent and selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. As a member of the thiazolidinedione (TZD) class of drugs, Edaglitazone enhances insulin sensitivity, making it a significant compound of interest in the development of therapeutics for type 2 diabetes and other metabolic disorders. This technical guide provides a comprehensive overview of the pharmacological profile of Edaglitazone, detailing its mechanism of action, quantitative data on its activity, and relevant experimental protocols.

Core Mechanism of Action: A PPARγ Agonist

Edaglitazone exerts its insulin-sensitizing effects primarily through the activation of PPARγ.[1][2] PPARγ is highly expressed in adipose tissue and plays a key role in adipocyte differentiation, lipid storage, and the secretion of adipokines that influence systemic insulin sensitivity.[3][4]

The binding of Edaglitazone to PPARγ induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in various metabolic processes.[5]

The key outcomes of Edaglitazone-mediated PPARγ activation include:

-

Enhanced Insulin Signaling: Upregulation of proteins involved in the insulin signaling cascade, leading to improved cellular responses to insulin.

-

Increased Glucose Uptake: Increased expression of glucose transporters, particularly GLUT4, in adipose tissue and skeletal muscle, facilitating the removal of glucose from the bloodstream.

-

Adipocyte Differentiation and Lipid Remodeling: Promotion of the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids, thereby reducing lipotoxicity in other tissues like the liver and muscle.

-

Modulation of Adipokines: Regulation of the expression and secretion of adipokines, such as an increase in the insulin-sensitizing hormone adiponectin and a decrease in inflammatory cytokines like TNF-α.

A computational study has suggested that Edaglitazone's potent agonistic activity is due to its unique molecular structure, which allows for additional hydrophobic interactions within the PPARγ binding site, resulting in a stronger binding affinity compared to other TZDs like Ciglitazone.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for Edaglitazone's activity.

| Parameter | Value | Receptor/System | Reference |

| EC50 | 35.6 nM | PPARγ (cofactor recruitment) | |

| EC50 | 1053 nM | PPARα (cofactor recruitment) |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway of Edaglitazone and a typical experimental workflow for evaluating its effects on adipocyte differentiation.

Caption: Edaglitazone signaling pathway in an adipocyte.

Caption: Experimental workflow for adipocyte differentiation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of insulin sensitizers like Edaglitazone. These are based on established methodologies for other thiazolidinediones.

PPARγ Activation Assay (Cofactor Recruitment)

This assay measures the ability of a compound to promote the interaction between PPARγ and a cofactor peptide.

1. Reagents and Materials:

-

Recombinant human PPARγ ligand-binding domain (LBD)

-

Biotinylated coactivator peptide (e.g., from SRC-1)

-

Europium-labeled anti-GST antibody (or other tag-specific antibody)

-

Streptavidin-Allophycocyanin (SA-APC)

-

Assay buffer (e.g., PBS with 0.01% BSA)

-

384-well microplates

-

Test compound (Edaglitazone) and reference agonist (e.g., Rosiglitazone)

2. Procedure:

-

Prepare a dilution series of Edaglitazone and the reference agonist in assay buffer.

-

Add the PPARγ-LBD, biotinylated coactivator peptide, and the test compound or reference agonist to the wells of the microplate.

-

Incubate for 1 hour at room temperature to allow for binding.

-

Add the Europium-labeled antibody and SA-APC to the wells.

-

Incubate for another 1-2 hours at room temperature, protected from light.

-

Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

-

Calculate the EC50 value from the dose-response curve.

Adipocyte Differentiation and Lipid Accumulation Assay

This protocol details the induction of differentiation in 3T3-L1 preadipocytes and the subsequent measurement of lipid accumulation.

1. Cell Culture and Differentiation:

-

Cell Line: 3T3-L1 preadipocytes.

-

Growth Medium: DMEM with 10% bovine calf serum.

-

Differentiation Induction Medium (MDI): DMEM with 10% fetal bovine serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin.

-

Adipocyte Maintenance Medium: DMEM with 10% FBS and 1.7 µM insulin.

2. Procedure:

-

Culture 3T3-L1 cells in growth medium until they reach confluence.

-

Two days post-confluence, replace the growth medium with MDI medium containing various concentrations of Edaglitazone or a vehicle control.

-

After 2-3 days, replace the MDI medium with adipocyte maintenance medium containing the respective concentrations of Edaglitazone or vehicle.

-

Replenish the maintenance medium every 2-3 days for a total of 8-12 days, by which time adipocyte differentiation should be apparent.

3. Oil Red O Staining for Lipid Accumulation:

-

Wash the differentiated adipocytes with PBS and fix with 10% formalin for at least 1 hour.

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Stain the cells with a freshly prepared Oil Red O working solution for 10-20 minutes.

-

Wash the cells with water to remove excess stain.

-

Visualize and quantify the stained lipid droplets using microscopy. For quantification, the stain can be eluted with isopropanol and the absorbance measured at ~510 nm.

Gene Expression Analysis by RT-qPCR

This protocol is for measuring changes in the expression of PPARγ target genes in differentiated adipocytes.

1. RNA Extraction and cDNA Synthesis:

-

Following the adipocyte differentiation protocol, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

2. Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for target genes (e.g., Adipoq, Slc2a4 [GLUT4], Fabp4) and a housekeeping gene (e.g., Actb, Gapdh), and a suitable qPCR master mix (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in Edaglitazone-treated cells compared to vehicle-treated controls.

Glucose Uptake Assay

This assay measures the rate of glucose transport into adipocytes.

1. Reagents and Materials:

-

Differentiated 3T3-L1 adipocytes (as described above).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

2-deoxy-D-[3H]glucose or a fluorescent glucose analog.

-

Insulin.

-

Cytochalasin B (as a negative control for glucose transport).

2. Procedure:

-

Starve the differentiated adipocytes in serum-free medium for 2-4 hours.

-

Wash the cells with KRH buffer.

-

Treat the cells with or without insulin in KRH buffer for 30 minutes to stimulate glucose uptake.

-

Add 2-deoxy-D-[3H]glucose and incubate for 5-10 minutes.

-

Stop the uptake by washing the cells with ice-cold KRH buffer containing cytochalasin B.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the glucose uptake to the total protein content in each sample.

Conclusion

Edaglitazone is a potent and selective PPARγ agonist that enhances insulin sensitivity through a multi-faceted mechanism involving the regulation of key genes in glucose and lipid metabolism. Its ability to improve insulin signaling, increase glucose uptake, and promote healthy adipose tissue function underscores its potential as a therapeutic agent for insulin resistance and type 2 diabetes. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Edaglitazone and other novel insulin-sensitizing compounds. Further research, including comprehensive clinical trials, is necessary to fully elucidate its therapeutic profile and long-term safety in human populations.

References

- 1. Edaglitazone | PPARγ | Tocris Bioscience [tocris.com]

- 2. Study of the interactions between Edaglitazone and Ciglitazone with PPARγ and their antiplatelet profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glitazones: clinical effects and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Potent and Selective Binding of Edaglitazone to the PPARγ Receptor: A Technical Guide

For Immediate Release

Shanghai, China – November 28, 2025 – In the landscape of therapeutic interventions for metabolic diseases, the peroxisome proliferator-activated receptor gamma (PPARγ) has emerged as a pivotal target. Edaglitazone, a potent and selective PPARγ agonist, has garnered significant attention for its therapeutic potential. This technical guide provides an in-depth analysis of the binding affinity of Edaglitazone to the PPARγ receptor, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental methodologies for assessing binding affinity, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Analysis of Edaglitazone's Binding Affinity

Edaglitazone distinguishes itself through its high potency and selectivity for the PPARγ receptor over other PPAR isoforms, such as PPARα. This selectivity is crucial in minimizing off-target effects and enhancing the therapeutic window. The binding affinity of Edaglitazone has been quantified using various parameters, including the half-maximal effective concentration (EC50), which measures the concentration of the drug that induces a response halfway between the baseline and maximum.

A key study has reported the EC50 values for Edaglitazone in a cofactor recruitment assay, demonstrating its potent agonistic activity.[1][2]

| Parameter | Receptor | Value (nM) | Assay Type |

| EC50 | PPARγ | 35.6 | Cofactor Recruitment Assay |

| EC50 | PPARα | 1053 | Cofactor Recruitment Assay |

The significantly lower EC50 value for PPARγ compared to PPARα underscores the high selectivity of Edaglitazone. Further computational studies have supported these findings, attributing the stronger binding to additional hydrophobic interactions facilitated by the bulkier and longer tail of the Edaglitazone molecule. While specific Ki (inhibition constant) and Kd (dissociation constant) values for Edaglitazone are not as readily available in the reviewed literature, the EC50 data provides a strong indication of its high affinity and functional potency as a PPARγ agonist.

Molecular Interactions Driving High-Affinity Binding

The high-affinity interaction between Edaglitazone and the PPARγ ligand-binding domain (LBD) is underpinned by a network of specific molecular interactions. Co-crystal structure analysis has revealed that Edaglitazone binds to the orthosteric pocket of the PPARγ LBD. Key interactions include:

-

Hydrogen Bonds: The polar head of Edaglitazone forms hydrogen bonds with key residues within the binding pocket, contributing to the stability of the complex.

-

Hydrophobic Interactions: The hydrophobic tail of Edaglitazone engages in extensive hydrophobic interactions with nonpolar residues lining the binding pocket, which is a critical determinant of its high potency.

-